1-[(Chloromethoxy)methyl]-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethoxy)methyl]-2-fluorobenzene is an organic compound with the molecular formula C8H8ClFO It is characterized by the presence of a chloromethoxy group attached to a benzene ring substituted with a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-[(Chloromethoxy)methyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl alcohol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(Chloromethoxy)methyl]-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethoxy)methyl]-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethoxy group can facilitate its reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
1-[(Chloromethoxy)methyl]-2-fluorobenzene can be compared with other similar compounds, such as:
Chloromethyl methyl ether:
2-Methoxyethoxymethyl chloride: Utilized as an OH-protecting reagent in peptide synthesis and other organic reactions.
1-(Chloromethoxy)prop-2-ene: Involved in the synthesis of heterocyclic compounds and imidothioates.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H8ClFO |
---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
1-(chloromethoxymethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClFO/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI-Schlüssel |
SZEZCCSCXNZAFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.